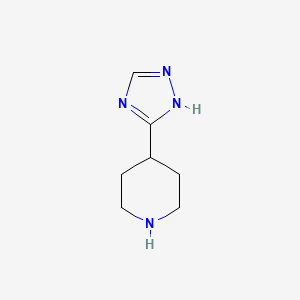

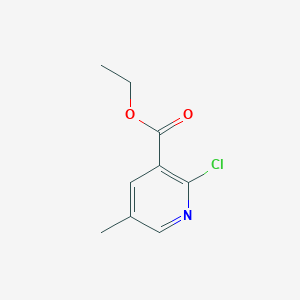

![molecular formula C7H5IN2 B3030450 7-碘咪唑并[1,2-a]吡啶 CAS No. 908269-30-7](/img/structure/B3030450.png)

7-碘咪唑并[1,2-a]吡啶

描述

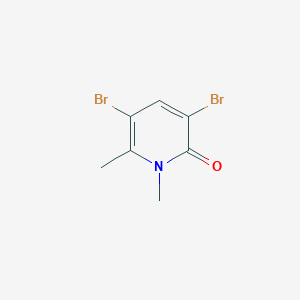

7-Iodoimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused with an imidazole ring. The presence of the iodine atom at the 7th position of the imidazo[1,2-a]pyridine framework can significantly influence the chemical and physical properties of the molecule, as well as its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One approach involves iodine-promoted sequential dual oxidative Csp3–H amination and Csp3–H iodination reactions, which have been used to construct 1-iodoimidazo[1,5-a]pyridines in moderate to good yields . Another method reported is the multicomponent synthesis that utilizes an aerobic oxidative C-N bond-forming process, which can be applied to the synthesis of 3-thioimidazo[1,2-a]pyridines . Additionally, "water-mediated" hydroamination and silver-catalyzed aminooxygenation have been used to synthesize methylimidazo[1,2-a]pyridines . The chemoselective iodination of imidazo[1,2-a]pyridine has also been explored, yielding 3- and 8-iodoimidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines can be characterized by various spectroscopic techniques, including NMR, MS, IR, and X-ray crystallography. The molecular electrostatic potential calculations can provide insights into the chemoselectivity of substitution reactions . The crystal structure of 6-N-methylanilinoimidazo[1,2-a]pyridine has been described, which can shed light on the structural aspects of substituted imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions due to their reactive sites. For instance, the iodine atom can participate in further substitution reactions, and the imidazole ring can engage in various transformations. The synthesis of 7-substituted 3-β-D-ribofuranosylimidazo[4,5-b]pyridines demonstrates the potential for nucleoside analogs and related compounds . Palladium- and copper-catalyzed aminations have been employed to access novel substituted 6-aminoimidazo[1,2-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The introduction of a fluorine atom at the 8th position has been shown to mimic the physicochemical properties of imidazo[1,2-a]pyrimidine, which is important for bioisosteric replacement in drug design . The physicochemical properties of these compounds can be tailored through various substitutions, which can affect their solubility, stability, and reactivity.

Relevant Case Studies

Several case studies highlight the importance of imidazo[1,2-a]pyridines in medicinal chemistry. For example, the 8-fluoroimidazopyridine ring has been used as a bioisosteric replacement for imidazopyrimidine in the GABA(A) receptor modulator, demonstrating the utility of these compounds in drug discovery . Additionally, new dihydroimidazo[1,2-a]pyridines and 4-thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activities, showing potential as a new class of antimicrobial agents .

科学研究应用

合成方法

对7-碘咪唑并[1,2-a]吡啶的科学研究主要集中在其合成和反应性上。一项研究开发了一种通过I2O5介导的碘环化级联反应合成3-碘咪唑并[1,2-a]吡啶的方法,揭示了一个潜在的氧化环化/脱羧/碘化序列。该方法因其广泛的底物范围、简单性和无金属条件而备受关注(周等,2019)。

化学选择性和分子结构

另一项研究采用分子静电势计算,考察了由咪唑并[1,2-a]吡啶合成3-和8-碘咪唑并[1,2-a]吡啶的化学选择性。合成化合物的结构使用单晶X射线衍射分析确定(赵等,2018)。

氧化反应

一项研究首次介绍了碘促进的顺序双氧化Csp3-H胺化和Csp3-H碘化芳基甲基酮和吡啶-2-基甲胺,导致生成1-碘咪唑并[1,5-a]吡啶。所提出的自顺序过程涉及一个综合的机制,包括碘化、科恩布鲁姆氧化、双胺化、氧化和碘化(吴等,2016)。

电化学氧化碘化

报道了一种有效的电化学氧化碘化咪唑并[1,2-a]吡啶的方法,利用NaI作为碘源和支持电解质,在无金属和无外源化学氧化剂的条件下。该方案因提供了3-碘咪唑并[1,2-a]吡啶衍生物的有效途径而备受关注(朴等,2020)。

在水性介质中的应用和合成

环境可持续合成

一项研究介绍了一种在水性介质中合成2-芳基咪唑并[1,2-a]吡啶衍生物的环境可持续方法,使用碘作为催化剂。各种芳基甲基酮与2-氨基吡啶缩合,得到所需的产物,突出了水作为绿色介质的用途和催化剂的成本效益(布提亚等,2020)。

合成中的区域选择性

另一项研究开发了一种独特的铜催化的2-氨基吡啶双亲核转换,用于2-和3-碘咪唑并[1,2-a]吡啶的区域选择性合成,使用烯烃/炔烃作为偶联伙伴。该方法被用于合成2-碘-3-苯基苯并[d]咪唑并[2,1-b]噻唑,为2,3-二芳基咪唑并[1,2-a]吡啶提供了一条直接的途径(萨曼塔等,2016)。

作用机制

Target of Action

7-Iodoimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a valuable scaffold in medicinal chemistry . This compound has been utilized as the core backbone for the development of covalent inhibitors . Specifically, it has been used in the synthesis of novel KRAS G12C inhibitors , which are potent anticancer agents .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb)

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridine derivatives can have significant activity against mdr-tb and xdr-tb . This suggests that these compounds may interact with the biochemical pathways related to these conditions.

Result of Action

It’s known that imidazo[1,2-a]pyridine derivatives can exhibit significant activity against mdr-tb and xdr-tb . This suggests that these compounds may have a significant impact on the cellular and molecular processes related to these conditions.

安全和危害

7-Iodoimidazo[1,2-a]pyridine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

IUPAC Name |

7-iodoimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPYXLTZQOLCIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=C1I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693134 | |

| Record name | 7-Iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

908269-30-7 | |

| Record name | 7-Iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

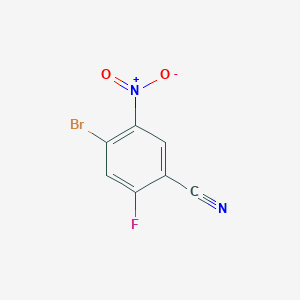

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)

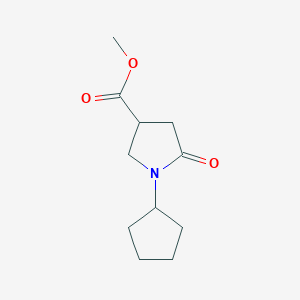

![N-[1,1':3',1''-terphenyl]-4-yl-[1,1':3',1''-Terphenyl]-4-amine](/img/structure/B3030388.png)

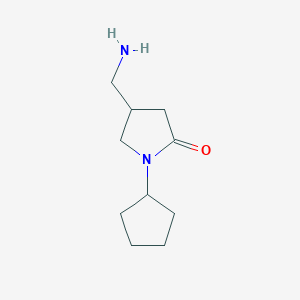

![(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B3030390.png)